Pss-(3-mercapto)propyl-heptaisobutyl SU&

Catalog No.
S1910202
CAS No.
480438-85-5
M.F
C31H70O12SSi8
M. Wt
891.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-(3-mercapto)propyl-heptaisobutyl SU&

CAS Number

480438-85-5

Product Name

Pss-(3-mercapto)propyl-heptaisobutyl SU&

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propane-1-thiol

Molecular Formula

C31H70O12SSi8

Molecular Weight

891.6 g/mol

InChI

InChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3

InChI Key

CYGQPMMZQIQYKC-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS

PSS-(3-mercapto)propyl-heptaisobutyl substituted is a complex organosilicon compound with the molecular formula C31H70O12SSi8C_{31}H_{70}O_{12}SSi_8 and a molecular weight of approximately 891.63 g/mol. This compound is characterized by its unique structure, which includes a pentacyclo-octasiloxane core, substituted with heptaisobutyl groups and a thiol (-SH) functional group. The presence of the thiol group imparts significant reactivity, making it a valuable compound in various chemical applications, particularly in materials science and biochemistry .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions. This transformation is crucial in applications where thiol groups are used for cross-linking or modifying surfaces.
  • Nucleophilic Substitution: The thiol can act as a nucleophile in various substitution reactions, allowing for the introduction of different functional groups into the molecule.
  • Polymerization: Due to its siloxane backbone, PSS-(3-mercapto)propyl-heptaisobutyl can participate in polymerization reactions, potentially leading to the formation of siloxane-based materials with enhanced properties .

The synthesis of PSS-(3-mercapto)propyl-heptaisobutyl typically involves several steps:

  • Formation of the Siloxane Backbone: The initial step may include the polymerization of siloxane monomers to create the pentacyclo-octasiloxane structure.
  • Substitution Reactions: Heptaisobutyl groups are introduced through substitution reactions involving appropriate alkylating agents.
  • Thiol Introduction: The final step involves adding the thiol group, often through a reaction with a suitable thiol reagent under controlled conditions to ensure proper incorporation without degradation of the siloxane framework .

PSS-(3-mercapto)propyl-heptaisobutyl has several applications across different fields:

  • Materials Science: It is utilized in the development of advanced materials, including coatings and adhesives that require enhanced durability and chemical resistance.
  • Nanotechnology: The compound's unique structure makes it suitable for use in nanocomposites and as a coupling agent in various nanomaterial applications.
  • Bioconjugation: Its thiol functionality allows for conjugation with biomolecules, making it relevant in drug delivery systems and biosensors .

Interaction studies involving PSS-(3-mercapto)propyl-heptaisobutyl focus on its reactivity with various substrates, particularly those containing electrophilic sites. The compound's ability to form stable complexes with metals or other organosilicon compounds has been explored, indicating potential uses in catalysis and material enhancement. Additionally, studies on its interactions with biological molecules could provide insights into its potential therapeutic roles or toxicity profiles .

Several compounds share structural similarities with PSS-(3-mercapto)propyl-heptaisobutyl. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PSS-(2-aminoethyl)amino-propyl-heptaisobutyl substitutedC31H70O12Si8N2Contains amino groups for enhanced reactivity
PSS-(3-thioethyl)propyl-heptaisobutyl substitutedC31H70O12S2Si8Features an additional sulfur atom for different reactivity
PSS-(3-hydroxypropyl)-heptaisobutyl substitutedC31H70O13Si8Hydroxyl group offers different interaction capabilities

These compounds highlight the versatility of organosilicon chemistry and demonstrate how variations in functional groups can lead to distinct chemical behaviors and applications. PSS-(3-mercapto)propyl-heptaisobutyl stands out due to its unique combination of siloxane structure and thiol functionality, which provides specific advantages in both material science and biochemical applications .

Wikipedia

AGN-PC-0L8GXM

Dates

Modify: 2023-08-16

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